2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
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Overview
Description
2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonamide with 4-[(1,3-thiazol-2-yl)sulfamoyl]phenylamine under specific conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the benzene rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with conditions such as controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction but can include various substituted thiazole and benzene derivatives.
Scientific Research Applications
2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic agent.
Compared to these compounds, 2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific structural features and the combination of its functional groups, which contribute to its distinct biological activities .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S3/c16-10-1-6-13(17)14(9-10)27(23,24)19-11-2-4-12(5-3-11)26(21,22)20-15-18-7-8-25-15/h1-9,19H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMIDMRPYBSZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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